molecular formula C8H8F2O B575222 2-(2,6-Difluorophenyl)ethanol CAS No. 168766-16-3

2-(2,6-Difluorophenyl)ethanol

Cat. No.: B575222
CAS No.: 168766-16-3
M. Wt: 158.148
InChI Key: QMJHNMSIIGRNOP-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,6-Difluorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2,6-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,6-difluoroacetophenone. This process uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,6-Difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)ethanol is primarily related to its ability to interact with various biological targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can modulate the activity of enzymes involved in metabolic processes, leading to its diverse biological effects .

Comparison with Similar Compounds

  • 2,6-Difluorophenol
  • 2,4-Difluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol
  • 2-Fluorophenol
  • 4-Fluorophenol

Comparison: 2-(2,6-Difluorophenyl)ethanol is unique due to the presence of the hydroxyl group on the ethyl chain, which imparts different chemical and biological properties compared to its phenol counterparts. The hydroxyl group allows for additional reactions such as esterification and etherification, expanding its utility in organic synthesis. Additionally, the position of the fluorine atoms on the phenyl ring influences its reactivity and stability, making it distinct from other fluorinated phenols .

Properties

IUPAC Name

2-(2,6-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJHNMSIIGRNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666683
Record name 2-(2,6-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168766-16-3
Record name 2-(2,6-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of borane dimethyl sulfide complex (2M in THF, 26 mL) was added cautiously to a solution of 2-(2,6-difluorophenyl)acetic acid (3 g) in THF (50 mL) at 0° C. The reaction was then allowed to warm to RT and stirred for 3 h. The reaction was cooled in an ice bath and cautiously quenched with methanol (10 mL). The solvent was evaporated and the residue purified by silica gel chromatography eluting with 9:1 to 4:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 2.2 g.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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